molecular formula C11H11NO2S B2774827 Ethyl isothiocyanato(phenyl)acetate CAS No. 201139-10-8

Ethyl isothiocyanato(phenyl)acetate

Cat. No.: B2774827
CAS No.: 201139-10-8
M. Wt: 221.27
InChI Key: SGAJVPQXVYYRGG-UHFFFAOYSA-N
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Description

Ethyl isothiocyanato(phenyl)acetate is an organic compound with the molecular formula C11H11NO2S. It is a member of the isothiocyanate family, which are known for their biological activities and applications in various fields. This compound is characterized by the presence of an ethyl ester group, an isothiocyanate group, and a phenyl ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl isothiocyanato(phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with potassium thiocyanate to form ethyl thiocyanatoacetate, which is then reacted with phenyl isocyanate to yield the desired product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. One such method includes the catalytic sulfurization of isocyanides with elemental sulfur in the presence of amine catalysts. This method is advantageous due to its sustainability and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl isothiocyanato(phenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like ethanol or methanol.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Thioureas: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

    Phenolic Derivatives: Formed from oxidation of the phenyl ring.

Scientific Research Applications

Ethyl isothiocyanato(phenyl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl isothiocyanato(phenyl)acetate can be compared with other isothiocyanates such as phenyl ethyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, they differ in their side chains and overall structure, which can influence their reactivity and biological activities . For example:

    Phenyl Ethyl Isothiocyanate: Known for its neuroprotective properties and potential in cancer therapy.

    Benzyl Isothiocyanate: Exhibits strong antimicrobial and anticancer activities.

This compound is unique due to its combination of an ethyl ester group and a phenyl ring, which can provide distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-isothiocyanato-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAJVPQXVYYRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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